PD-1/PD-L1 Inhibitor 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PD-1/PD-L1 Inhibitor 3 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and destroy cancer cells. By inhibiting this interaction, this compound helps to enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1 Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling with specific side chains to enhance binding affinity and selectivity.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

- Scaling up the reaction conditions to produce larger quantities.

- Ensuring the purity and consistency of the final product through rigorous quality control measures.

- Utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Structural Modifications for Enhanced Binding:

NMR-Based Binding Studies

-

PD-L1 dimerization induction : Compounds like 4a and BMS1166 (9b ) caused PD-L1 dimerization, confirmed by 1H-15N HMQC NMR. This dimerization blocked PD-1 binding by sterically occluding the interaction interface .

-

Critical binding residues : Anchoring interactions with PD-L1 residues D85 and D77 via acidic phosphate moieties (observed in docking studies) .

Inhibition Metrics:

| Compound | IC50 (PD-1/PD-L1 HTRF Assay) | kD (PD-L1 Binding Affinity) | Cytotoxicity (EC50) |

|---|---|---|---|

| 4a | 4.97 nM | 27 nM | 2.70 μM |

| 9a | 2.01 nM | 8 nM | 0.88 μM |

| BMS1166 | 3.78 nM | N/A | 1.57 μM |

Data derived from competitive binding assays and Jurkat cell viability tests .

BMS Series vs. Thiophene Derivatives

Cell-Based Functional Validation

-

TCR activation rescue : BMS1166 and 4a restored NFAT-luciferase activity in Jurkat cells by 60–80% at 10 μM, comparable to anti-PD-1 antibodies .

-

Cytokine secretion : Inhibitors like CH-4 maintained IL-2 and IFN-γ production in T cells at sub-cytotoxic concentrations (EC50 > 5 μM) .

Structural Insights from X-Ray Crystallography

-

BMS-1166/PD-L1 complex : The biphenyl core occupies a hydrophobic cleft near the PD-L1 dimer interface, while sulfonyl groups form hydrogen bonds with K124 and Y56 .

-

Thermodynamic stability : Binding free energy (ΔG) for BMS1166 was calculated at −9.8 kcal/mol, driven by entropy changes from desolvation .

Wissenschaftliche Forschungsanwendungen

Cancer Types Treated

PD-1/PD-L1 inhibitors are utilized across a spectrum of malignancies:

- Non-Small Cell Lung Cancer (NSCLC) : Pembrolizumab and nivolumab have been approved for both first-line and second-line treatment in patients with high PD-L1 expression. Clinical trials demonstrate improved overall survival rates compared to traditional chemotherapy .

- Melanoma : Nivolumab has shown substantial efficacy in advanced melanoma, with studies indicating a one-year overall survival rate significantly higher than that of conventional therapies .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : Atezolizumab has been used in recurrent or metastatic cases, showing improved response rates .

- Other Cancers : Applications extend to bladder cancer, gastric cancer, and Hodgkin lymphoma, among others .

Combination Therapies

Recent studies highlight the effectiveness of combining PD-1/PD-L1 inhibitors with chemotherapy or targeted therapies. For instance, the combination of pembrolizumab with carboplatin and paclitaxel has demonstrated enhanced efficacy in squamous NSCLC patients .

Adverse Events

While generally well-tolerated, PD-1/PD-L1 inhibitors are associated with immune-related adverse events (irAEs). A comparative analysis found similar overall incidence rates of adverse events between PD-1 and PD-L1 inhibitors (64% vs. 66%), with irAEs occurring in approximately 16% and 11% of patients respectively .

Predictive Biomarkers

The expression level of PD-L1 is a crucial biomarker for predicting response to therapy. Higher PD-L1 expression correlates with improved outcomes across various cancers, guiding treatment decisions . Companion diagnostics such as the DAKO 22C3 assay are approved for use alongside pembrolizumab to identify eligible patients .

Case Study: Cardiotoxicity Management

A notable case involved a patient with squamous NSCLC who developed cardiotoxicity after treatment with a PD-1 inhibitor. The switch to a PD-L1 inhibitor resulted in significant recovery without further cardiotoxic effects after four cycles of treatment combined with chemotherapy . This case underscores the potential for switching between inhibitors based on patient-specific responses and adverse effects.

Emerging Research and Future Directions

Research continues to explore novel small molecule inhibitors that target the PD-1/PD-L1 axis, aiming to enhance efficacy while minimizing toxicity. Recent studies have identified new compounds that demonstrate promising results in preclinical models . Additionally, ongoing clinical trials are assessing the effectiveness of these newer agents in various tumor types.

Wirkmechanismus

PD-1/PD-L1 Inhibitor 3 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T-cells. This blockade restores the ability of T-cells to recognize and attack cancer cells. The molecular targets involved include:

PD-1: A receptor on T-cells that, when bound to PD-L1, inhibits T-cell activity.

PD-L1: A ligand on tumor cells that binds to PD-1, allowing the tumor to evade immune detection

Vergleich Mit ähnlichen Verbindungen

Nivolumab: A monoclonal antibody targeting PD-1.

Pembrolizumab: Another PD-1 targeting antibody.

Atezolizumab: A monoclonal antibody targeting PD-L1.

Durvalumab: Another PD-L1 targeting antibody .

PD-1/PD-L1 Inhibitor 3 stands out due to its small molecule nature, offering advantages in terms of production, stability, and administration.

Biologische Aktivität

The PD-1/PD-L1 pathway plays a critical role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its ligand, often overexpressed in various tumors. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, allowing tumors to evade immune surveillance. This article focuses on the biological activity of PD-1/PD-L1 Inhibitor 3 , a compound designed to disrupt this interaction and enhance anti-tumor immunity.

The primary mechanism of PD-1/PD-L1 inhibitors involves blocking the binding of PD-1 to PD-L1, thereby lifting the inhibition on T cells. This blockade enhances T cell activation, proliferation, and cytokine production, which are essential for an effective anti-tumor immune response. The inhibitor also modulates several intracellular signaling pathways:

- PI3K/AKT Pathway : The inhibition of PD-1/PD-L1 signaling can lead to enhanced activation of the PI3K/AKT pathway, promoting T cell survival and function .

- MAPK Pathway : Similar effects are observed with the MAPK pathway, which is crucial for T cell activation and effector functions .

Biological Activity Data

Research has demonstrated that this compound significantly enhances T cell responses in various experimental models. Below is a summary of key findings from relevant studies:

Case Studies

Several case studies illustrate the clinical application and effectiveness of PD-1/PD-L1 inhibitors:

- Case Study 1 : A 54-year-old male with metastatic clear cell renal cell carcinoma initially responded to an anti-PD-L1 therapy but progressed after 15 months. Upon switching to nivolumab, he achieved stable disease for an additional period before subsequent progression .

- Case Study 2 : A 67-year-old male with metastatic renal cancer experienced stable disease after anti-PD-L1 therapy but progressed after switching to nivolumab, highlighting the challenges in treatment sequencing with these inhibitors .

Clinical Implications

The biological activity of this compound indicates its potential as a therapeutic agent in cancer treatment. It not only enhances T cell activity but also modulates critical signaling pathways involved in immune responses. The combination of this inhibitor with other treatments, such as chemotherapy or targeted therapies, may yield synergistic effects, improving patient outcomes.

Eigenschaften

IUPAC Name |

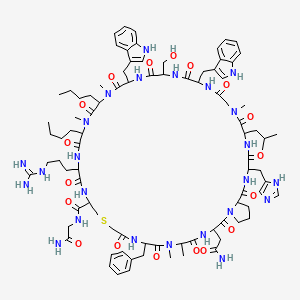

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDCIZFSQEZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H126N24O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1852.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.